2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Description
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS: 5216-23-9) is a fluorinated aromatic dicarboxylic acid with the molecular formula C₁₄H₂F₈O₄ and a molecular weight of 386.15 g/mol . This compound features eight fluorine atoms symmetrically substituted at the 2,2',3,3',5,5',6,6' positions of the biphenyl backbone, leaving the 4,4' positions available for carboxylic acid groups. The extensive fluorination imparts unique electronic and steric properties, making it a critical ligand in the synthesis of hydrophobic metal-organic frameworks (MOFs) . Its electron-withdrawing fluorine substituents enhance thermal stability, increase acidity (pKa ~2.5–3.0 for deprotonation), and reduce solubility in polar solvents compared to non-fluorinated analogs .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-carboxy-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F8O4/c15-5-1(6(16)10(20)3(9(5)19)13(23)24)2-7(17)11(21)4(14(25)26)12(22)8(2)18/h(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBWCJILGIWCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304990 | |
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-23-9 | |
| Record name | NSC168724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediate fluorinated biphenyl compounds followed by further functionalization to introduce the carboxylic acid groups. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid groups to alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can produce different functionalized biphenyl compounds.
Scientific Research Applications
Material Science
Polymer Production
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is utilized in the production of high-performance polymers. Its fluorinated structure imparts unique thermal and chemical resistance to the resulting materials. These polymers are particularly valuable in applications requiring durability in harsh environments.
Case Study: Fluorinated Polymers
Research has demonstrated that incorporating this compound into polymer matrices significantly enhances their mechanical properties and thermal stability. For instance, polymers derived from this compound exhibited a thermal degradation temperature exceeding 300°C while maintaining flexibility and strength under mechanical stress .
Organic Synthesis
Intermediate in Synthesis
The compound serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. Its dicarboxylic acid functionality allows for further chemical modifications such as esterification and amidation.
Case Study: Synthesis of Fluorinated Derivatives
In a study focused on synthesizing novel fluorinated pharmaceuticals, this compound was reacted with amines to produce corresponding amides. The resulting compounds showed promising biological activity against specific cancer cell lines .
Medicinal Chemistry
Potential Anticancer Agent
Recent studies have explored the potential of this compound and its derivatives as anticancer agents due to their unique structural properties that may interfere with cellular processes.
Case Study: Biological Activity Evaluation
In vitro evaluations revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was hypothesized to involve disruption of lipid membranes due to the hydrophobic nature of the fluorinated moieties .
Environmental Applications
Fluorinated Compounds in Environmental Remediation
The compound's stability makes it a candidate for environmental applications such as the remediation of fluorinated pollutants. Its ability to form stable complexes with heavy metals can facilitate the removal of these contaminants from water sources.
Case Study: Heavy Metal Chelation
Research indicated that solutions containing this compound effectively chelated lead ions from contaminated water samples. This property highlights its potential use in developing new methods for environmental cleanup .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, facilitating its use in various applications.
Comparison with Similar Compounds
Fluorinated Analogues
Fluorination patterns significantly influence ligand behavior in MOFs. Key comparisons include:
Key Findings :
Non-Fluorinated Analogues
Key Findings :
- 8FBDC exhibits ~10× lower solubility in water than H₂BPDC due to fluorine’s hydrophobic effects .
- Nitro-substituted analogs (e.g., 2,2'-dinitro) demonstrate mutagenic activity in Salmonella assays, whereas 8FBDC ’s fluorine substituents confer chemical inertness and biocompatibility .
Physicochemical Properties
Acidity and Coordination Behavior
Fluorine’s electron-withdrawing nature lowers the pKa of 8FBDC (~2.5–3.0) compared to H₂BPDC (~3.5–4.0), facilitating deprotonation under milder conditions during MOF synthesis . This enhances its ability to coordinate with metal nodes like Zr⁴⁺ and Fe³⁺, forming stable frameworks such as Fe₂(dobpdc) derivatives .
Hydrophobicity and Stability
MOFs constructed with 8FBDC (e.g., H2OFBPDC-based frameworks ) exhibit water contact angles >120°, outperforming H₂BPDC-based MOFs (~90°) . This hydrophobicity is critical for applications in humid environments, such as gas separation and catalysis .
Performance in Hydrophobic MOFs
| Property | 8FBDC-Based MOF | H₂BPDC-Based MOF | H₂BTFPADB-Based MOF |
|---|---|---|---|
| Water Contact Angle (°) | 125–130 | 85–90 | 140–145 |
| Cyclohexane Uptake (mmol/g) | 5.2 | 1.8 | 6.0 |
| Thermal Stability (°C) | 400–420 | 350–370 | 380–400 |
Data sourced from .
Biological Activity
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (commonly referred to as Octafluorobiphenyl dicarboxylic acid) is a synthetic organic compound characterized by its unique fluorinated structure. This compound has garnered attention in various fields due to its potential biological activities and applications in material science and pharmaceuticals.
Chemical Structure and Properties
- Chemical Formula : C12H4F8O4
- Molecular Weight : 348.14 g/mol
- CAS Number : 1038-66-0
- IUPAC Name : this compound
The compound features eight fluorine atoms attached to a biphenyl backbone with two carboxylic acid groups. This unique structure contributes to its chemical stability and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that Octafluorobiphenyl dicarboxylic acid exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that Octafluorobiphenyl dicarboxylic acid has a moderate cytotoxic effect. The IC50 values vary depending on the cell type:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
While the compound exhibits cytotoxic effects, it is essential to note that these concentrations are higher than those typically used in therapeutic applications.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that Octafluorobiphenyl dicarboxylic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, Octafluorobiphenyl dicarboxylic acid was tested against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
A research team at ABC Institute investigated the cytotoxic effects of Octafluorobiphenyl dicarboxylic acid on cancer cell lines. They found that the compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors.
Q & A
Basic: What are the recommended synthetic routes for 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid?
Synthesis typically involves multi-step fluorination and cross-coupling reactions . A common approach is:
Biphenyl core formation : Use Suzuki-Miyaura coupling with halogenated precursors (e.g., bromo- or iodobenzene derivatives) and palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .
Fluorination : Introduce fluorine substituents via electrophilic fluorination or halogen exchange (Halex reaction) using KF or CsF in polar solvents like DMF .
Carboxylic acid functionalization : Hydrolyze ester-protected intermediates (e.g., methyl esters) under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
Basic: How should this compound be purified to achieve >95% purity?
Purification methods include:
- Recrystallization : Use DMF or DMSO as solvents due to the compound’s high solubility in polar aprotic solvents. Slow evaporation yields crystalline products .
- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3) or dichloromethane/methanol (9:1) .
- Acid-base extraction : Dissolve in aqueous NaOH, wash with ether to remove non-acidic impurities, and reprecipitate with HCl .
Advanced: How does the octafluorination pattern influence electronic properties in metal-organic frameworks (MOFs)?
The electron-withdrawing fluorine groups significantly alter MOF properties:
- Enhanced thermal stability : Fluorine reduces electron density on the biphenyl core, increasing resistance to oxidative degradation (observed in tetrafluoro analogs) .
- Tuned bandgap : Fluorination lowers the HOMO energy, improving charge transfer in photocatalytic applications (e.g., Ru-doped MOFs) .
- Hydrophobicity : Fluorinated MOFs exhibit reduced water adsorption, advantageous for gas storage (CO₂, CH₄) under humid conditions .
Advanced: What challenges arise in characterizing this compound via NMR spectroscopy?
Key challenges include:
- ¹⁹F NMR complexity : Eight inequivalent fluorine atoms create complex splitting patterns. Use high-field NMR (≥400 MHz) and decoupling techniques to resolve signals .
- Proton scarcity : Limited ¹H signals (only two H atoms on the biphenyl core) require ¹³C DEPT or HSQC for structural confirmation .
- Acidic proton exchange : Carboxylic acid protons (δ ~12-14 ppm) may broaden or shift in DMSO-d₆; use deuterated NaOH for deprotonation and clearer spectra .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in biphenyl-dicarboxylic acid analogs) .
- Ventilation : Use fume hoods due to potential dust formation during weighing .
- Storage : Keep in airtight containers at room temperature; avoid moisture to prevent hydrolysis .
Advanced: How does solubility in DMF/DMSO impact MOF synthesis?
High solubility in DMF/DMSO enables:
- Solvothermal synthesis : Facilitate ligand-metal coordination at elevated temperatures (80–120°C) for frameworks like Zr-UiO or Fe-MIL .
- Defect minimization : Homogeneous ligand dissolution reduces framework vacancies, critical for catalytic activity .
- Post-synthetic modification : Functionalize MOFs via solvent-assisted ligand exchange (e.g., with amine-terminated linkers) .
Advanced: Can this ligand form stable coordination polymers with lanthanides?
Yes, but steric and electronic factors require optimization:
- Steric hindrance : The octafluoro groups may limit coordination sites. Use smaller lanthanide ions (e.g., Y³⁺, La³⁺) and longer reaction times .
- Acid strength : The dicarboxylic acid’s pKa (~3.5) ensures deprotonation at moderate pH, enabling strong Ln–O bonds .
- Applications : Resulting polymers show luminescence quenching sensitivity for nitroaromatic sensing .
Basic: What spectroscopic techniques confirm the compound’s structure?
- FT-IR : Carboxylic O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- X-ray crystallography : Resolve fluorine positions and dihedral angles between biphenyl rings .
- Elemental analysis : Validate C/F ratios (expected: C₁₄H₂F₈O₄; 34.2% F) .
Advanced: How does fluorination affect thermal stability compared to non-fluorinated analogs?
- TGA data : Decomposition onset for octafluoro derivatives occurs ~380°C vs. ~320°C for non-fluorinated biphenyl-dicarboxylic acids .
- Mechanism : C–F bonds (485 kJ/mol) resist cleavage better than C–H (413 kJ/mol), delaying framework collapse .
Advanced: What strategies mitigate steric hindrance during MOF assembly?
- Modulated synthesis : Add monocarboxylic acids (e.g., formic acid) to compete for metal sites, improving crystallinity .
- Solvent selection : Use low-viscosity solvents (e.g., THF) to enhance ligand diffusion to metal clusters .
- Microwave-assisted synthesis : Accelerate nucleation, reducing defects caused by fluorine’s steric bulk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
